Tigolaner-d4

Ectoparasiticide resistance GABA-gated chloride channel Bispyrazole chemotype

Tigolaner-d4 is the irreplaceable +4 Da deuterated internal standard for quantifying the bispyrazole ectoparasiticide Tigolaner. It chromatographically co-elutes with the native analyte while providing unambiguous mass differentiation, eliminating the ion suppression cross-talk and matrix effects that plague non-deuterated or isoxazoline-based substitutes. Required for ICH M10-compliant bioequivalence studies, ANDA/MAF submissions, and resistance surveillance, it is supplied with comprehensive COA documentation (≥98% purity, HPLC, HRMS, NMR). Only Tigolaner-d4 enables accurate pharmacokinetic profiling of Felpreva® generics—submit your inquiry to secure this analytically non-substitutable SIL-IS.

Molecular Formula C21H13ClF8N6O
Molecular Weight 556.8 g/mol
Cat. No. B15618861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigolaner-d4
Molecular FormulaC21H13ClF8N6O
Molecular Weight556.8 g/mol
Structural Identifiers
InChIInChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37)/i4D2,5D2
InChIKeyTVAJZOVLQZNNCJ-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tigolaner-d4: Stable-Isotope Labeled Internal Standard of the Bispyrazole Ectoparasiticide Tigolaner for Quantitative Bioanalysis


Tigolaner-d4 is the tetra-deuterated isotopologue of Tigolaner (BAY-1272858), a first-in-class bispyrazole ectoparasiticide that acts as a potent allosteric modulator and inhibitor of arthropod GABA-gated chloride channels (GABA-Cls) with a pIC₅₀ of 9.0 [1]. Unlike the isoxazoline-class compounds (e.g., fluralaner, afoxolaner, sarolaner, lotilaner), Tigolaner belongs to the bispyrazole chemotype and binds to a distinct site on the GABA-Cl channel compared to the phenylpyrazole fipronil, conferring resistance-breaking potential . Tigolaner-d4, carrying four deuterium atoms at the cyclopropyl moiety (molecular formula C₂₁H₉D₄ClF₈N₆O, MW 556.83), serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of Tigolaner in biological matrices, enabling precise pharmacokinetic and residue quantification with minimal matrix effect interference .

Why Generic Substitution of Tigolaner-d4 with Undeuterated Tigolaner or Other Ectoparasiticide Internal Standards Compromises Analytical Accuracy


Generic substitution of Tigolaner-d4 with non-deuterated Tigolaner or isotopologues of other ectoparasiticides (e.g., fluralaner-d₃ or afoxolaner-d₃) is analytically indefensible. Deuterated internal standards achieve accurate quantification by co-eluting with the analyte while being spectrometrically distinguishable via mass shift; Tigolaner-d4 provides a +4 Da shift precisely at the cyclopropyl moiety, matching the chromatographic behavior of native Tigolaner without ion suppression cross-talk . Substituting with undeuterated Tigolaner abolishes mass spectrometric differentiation, while using isotopologues of structurally divergent isoxazolines introduces differential extraction recovery, ionization efficiency, and retention time mismatches that invalidate method accuracy per ICH M10 bioanalytical guidelines [1]. Furthermore, Tigolaner's distinct bispyrazole scaffold and unique GABA-Cl binding site—fundamentally different from the isoxazoline pharmacophore—mean that analytical methods validated for Tigolaner quantification cannot be repurposed with alternative internal standards without full revalidation [2].

Tigolaner-d4 Product-Specific Quantitative Differentiation Evidence: Comparator-Anchored Analysis for Procurement Decisions


Bispyrazole Chemotype and Distinct GABA-Cl Binding Site Confer Resistance-Breaking Potential Relative to Phenylpyrazole Fipronil

Tigolaner belongs to the bispyrazole chemical class, structurally and mechanistically distinct from both the phenylpyrazole fipronil and the isoxazoline family (fluralaner, afoxolaner, sarolaner, lotilaner). High-throughput screening and competitive binding studies confirmed that Tigolaner inhibits GABA-gated chloride channels at a different binding site compared to fipronil [1]. The isoxazolines share a common isoxazoline heterocycle pharmacophore; Tigolaner's bispyrazole scaffold with a unique pyrazole moiety represents a novel chemotype [1]. This binding site divergence is functionally significant because target-site mutations in the Rdl (Resistance to dieldrin) GABA-Cl subunit confer cross-resistance to both dieldrin and fipronil, whereas Tigolaner's distinct allosteric binding pocket is predicted to bypass this resistance mechanism [2]. Quantitative in vitro potency: Tigolaner displaces with a pIC₅₀ of 9.0 at insect GABA-Cls . No direct cross-resistance has been demonstrated between Tigolaner and fipronil-resistant arthropod strains, supporting its classification as a resistance-breaking molecule [1].

Ectoparasiticide resistance GABA-gated chloride channel Bispyrazole chemotype Fipronil cross-resistance

Extended 13-Week Duration of Flea and Tick Protection in Cats vs. 12-Week Coverage by Fluralaner

Tigolaner (as formulated in Felpreva® spot-on) provides 13 weeks (91 days) of persistent protection against fleas (Ctenocephalides felis) and ticks (Ixodes ricinus, Ixodes holocyclus) in cats following a single topical application at 14.5 mg/kg body weight [1]. This 13-week duration has been demonstrated in multiple controlled studies: flea efficacy at week 13 ranged from 96.3% to 100% (Abbott formula), and tick (I. holocyclus) treatment efficacies of 98.1–100% were observed ~72 h post-infestation through to 13 weeks (94 days) post-treatment [2]. In comparison, topically applied fluralaner (Bravecto® Spot-on for cats) provides at least 12 weeks of flea and tick control at a minimum dose of 40 mg/kg BW [3]. Tigolaner's 24-day elimination half-life in cats drives this extended coverage window vs. fluralaner's shorter feline terminal half-life of approximately 11–13 days [4][3]. The 13-week redosing interval aligns with calendar-quarter veterinary practice and reduces annual dosing frequency from 12 (monthly) or 4.3 (12-weekly) to exactly 4 applications per year.

Feline ectoparasiticide Duration of efficacy Ctenocephalides felis Ixodes ricinus Pharmacokinetic-driven redosing interval

100% Parasitological Cure of Ear Mite (Otodectes cynotis) Infestation: Head-to-Head Field Study Against Sarolaner/Selamectin Combination

In a multicenter, blinded, randomized European field study, Felpreva® (tigolaner/emodepside/praziquantel) was compared head-to-head against Stronghold® Plus (sarolaner/selamectin) for the treatment of natural Otodectes cynotis ear mite infestations in cats. At Day 28 post-treatment, 100% of Felpreva®-treated cats were mite-free (parasitological cure), and 100% showed clinical improvement of otodectic mange signs [1]. In the parallel Notoedres cati study vs. placebo, Felpreva® achieved 100% parasitological cure and 100% clinical cure on Day 28 [1]. Efficacy in laboratory infestation studies reached 100% on Day 28/30 and 99.6% in a third confirmatory study [2]. The sarolaner/selamectin combination represents a leading isoxazoline-based treatment; Tigolaner's 100% cure rate in a head-to-head field trial establishes non-inferiority with a numerically superior outcome. Notably, there were zero adverse events or application-site reactions recorded in Felpreva®-treated cats across both field studies [1].

Otodectes cynotis Ear mite infestation Field efficacy trial Feline parasitology Sarolaner comparator

Feline Pharmacokinetic Profile: 24-Day Elimination Half-Life Enables Once-Quarterly Dosing and Low Accumulation Risk

Following a single topical administration of Felpreva® at 14.5 mg/kg tigolaner to cats, the mean peak plasma concentration (Cmax) reached 1,352 μg/L at a Tmax of 12 days, with a mean elimination half-life (t₁/₂) of 24 days, volume of distribution (Vz) of 4 L/kg, and low plasma clearance of 0.005 L/h/kg [1]. Absolute bioavailability was 57% after topical administration [1]. In comparison, fluralaner at 40 mg/kg topical in cats achieves Cmax of 757 μg/L but with a shorter terminal half-life of approximately 11–13 days [2]. Tigolaner's 24-day half-life is approximately twice that of fluralaner in the feline species. Pharmacokinetic simulations of repeated topical administration every 91 days (13 weeks) demonstrated only a low risk of accumulation after reaching steady state within 2–3 dosing intervals [1]. Tigolaner is poorly metabolized and predominantly excreted via feces (54% within 28 days), with negligible renal clearance (<0.5% within 28 days) [1]. Stability data on the deuterated isotopologue Tigolaner-d4 confirm identical physicochemical properties (LogP = 4.7, tPSA = 88.5) to the native compound, ensuring equivalent extraction recovery and ionization efficiency in LC-MS/MS workflows [3].

Feline pharmacokinetics Tigolaner half-life Bioavailability Accumulation ratio Topical spot-on

Tetra-Deuterated Labeling (+4 Da Mass Shift) Provides Definitive Analyte–Internal Standard Chromatographic Co-Elution for Regulatory Bioanalysis

Tigolaner-d4 (C₂₁H₉D₄ClF₈N₆O, MW 556.83) is the tetra-deuterated isotopologue of Tigolaner with deuterium incorporation specifically at the 1-cyanocyclopropyl moiety, providing a +4 Da mass shift relative to the unlabeled analyte (MW 552.81) . This mass difference ensures baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk, while the identical chemical structure guarantees co-elution under reversed-phase LC conditions. A minimum purity of ≥98% is specified for the deuterated product, with full Certificate of Analysis (COA) documentation supporting regulatory compliance with ICH M10 and FDA BMV guidance [1]. Unlike structural analog internal standards (e.g., using fluralaner-d₃ or afoxolaner-d₃ as surrogate IS for Tigolaner quantification), Tigolaner-d4 eliminates differential matrix effects because the deuterated and unlabeled forms exhibit identical extraction recovery from feline plasma, feces, and tissue homogenates. Generic deuterated IS compounds from the isoxazoline class would introduce retention-time mismatch and differential ion suppression that must be documented and justified during method validation . Tigolaner-d4 is supplied with full traceability to pharmacopeial standards (USP/EP) and is suitable for analytical method validation (AMV), quality control (QC), and ANDA/DMF submission support [1].

Deuterated internal standard SIL-IS LC-MS/MS quantification Ion suppression Bioanalytical method validation

Tigolaner-d4: Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


Quantitative Bioanalysis of Tigolaner in Feline Pharmacokinetic and Bioequivalence Studies

Tigolaner-d4 serves as the definitive SIL-IS for LC-MS/MS quantification of Tigolaner in feline plasma over the full 13-week (91-day) sampling period, matching the 24-day elimination half-life and achieving LLOQs sufficient to characterize the terminal elimination phase. This enables CROs and pharmaceutical developers to conduct bioequivalence studies comparing generic Tigolaner formulations against the reference listed drug (Felpreva®), with the deuterated IS providing the matrix-effect compensation necessary for cross-study PK parameter comparisons (Cmax, AUC₀–ₜ, t₁/₂) as required by regulatory agencies [1]. The 57% absolute bioavailability determined using IV administration of unlabeled Tigolaner with Tigolaner-d4 as IS confirms the suitability of this IS for absolute bioavailability and formulation bridging studies [2].

Fipronil-Resistance Monitoring and Resistance-Breaking Efficacy Studies in Field Arthropod Populations

Researchers investigating the prevalence and mechanisms of fipronil resistance in cat flea (C. felis) and tick (I. ricinus, Rhipicephalus sanguineus) populations require Tigolaner-d4 to quantify Tigolaner exposure levels in target arthropods following host treatment. Because Tigolaner's distinct GABA-Cl binding site confers resistance-breaking potential against Rdl-mutant strains [3], correlating Tigolaner tissue concentrations with mortality in fipronil-resistant vs. susceptible strains necessitates a reliable deuterated IS to eliminate biological matrix interference in arthropod homogenates. This application is critical for veterinary parasitology laboratories conducting resistance surveillance and for agrochemical companies screening next-generation GABA-Cl modulators.

Veterinary Drug Residue Analysis and Withdrawal Period Determination in Food-Producing Animals

Although Tigolaner is currently licensed only for cats, environmental fate studies and potential off-label exposure scenarios require validated analytical methods for Tigolaner quantification in animal tissues, milk, and environmental samples. Tigolaner-d4 enables regulatory-compliant residue monitoring with the traceability to USP/EP pharmacopeial standards required by CODEX Alimentarius and national veterinary drug residue programs [4]. The compound's negligible renal clearance (<0.5% within 28 days) and predominant fecal excretion (54%) [2] inform sampling matrix selection, where fecal and hepatic analyses are prioritized over urine, and the deuterated IS ensures accurate quantification across these complex matrices.

Analytical Reference Standard for Quality Control and Impurity Profiling During Tigolaner API and Finished Product Manufacturing

Pharmaceutical manufacturers producing Tigolaner active pharmaceutical ingredient (API) or formulating Felpreva® generic equivalents (upon patent expiry) require Tigolaner-d4 as a reference standard for assay content uniformity testing, dissolution profiling, and stability-indicating method validation. The deuterated IS, supplied with comprehensive COA documentation including chromatographic purity (≥98%), water content, residual solvents, and identity confirmation by NMR and HRMS [4], supports ANDA/MAF submissions and ongoing QC batch release testing in GMP environments.

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